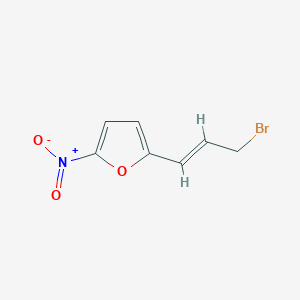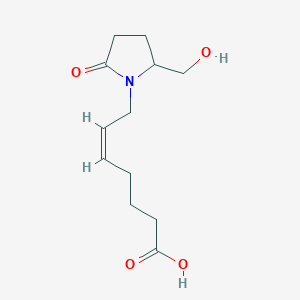
Benzenepropanoic acid, tetrahydro-2,2-dimethyl-3-furanyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by a tetrahydrofuran ring substituted with two methyl groups at the 2-position and a phenylpropanoate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate typically involves the esterification of 2,2-dimethyltetrahydrofuran-3-ol with 3-phenylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: The tetrahydrofuran ring in 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate can undergo oxidation reactions to form corresponding lactones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized as a solvent or intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate largely depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active phenylpropanoic acid moiety. This moiety can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydrofuran ring may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
2,5-Dimethyltetrahydrofuran: A related compound with a similar tetrahydrofuran ring but different substitution pattern.
3-Phenylpropanoic Acid: The acid component of the ester, which can be compared to other phenylpropanoic acid derivatives.
Tetrahydrofuran: The parent compound of the tetrahydrofuran ring system.
Uniqueness: 2,2-Dimethyltetrahydrofuran-3-yl 3-phenylpropanoate is unique due to the combination of its tetrahydrofuran ring and phenylpropanoate ester group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
652161-30-3 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2,2-dimethyloxolan-3-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C15H20O3/c1-15(2)13(10-11-17-15)18-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
SRFVWNFFNWKCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)OC(=O)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




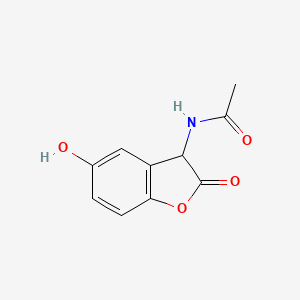
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
![5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole](/img/structure/B12896517.png)


![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
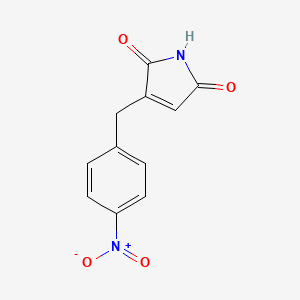
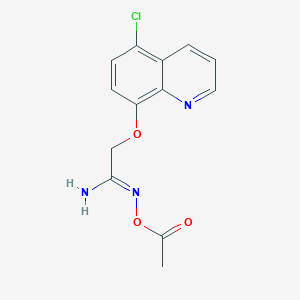
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
